JWH-398

描述

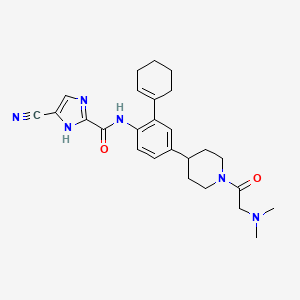

JWH 398 是一种属于萘酰吲哚家族的合成化学化合物。它在内源性大麻素受体 1 型和内源性大麻素受体 2 型受体上均作为大麻素激动剂发挥作用。该化合物由约翰·W. 哈夫曼发现,以其镇痛特性而闻名 .

科学研究应用

化学: 用作分析化学中鉴定和定量合成大麻素的参考标准。

生物学: 研究其对大麻素受体的作用及其作为理解内源性大麻素系统的工具的潜力。

医学: 研究其镇痛特性及其在疼痛管理中的潜在治疗应用。

作用机制

JWH 398 通过作为内源性大麻素受体 1 型和内源性大麻素受体 2 型受体的激动剂来发挥其作用。它以高亲和力结合这些受体,导致各种细胞内信号通路的激活。 这种激活导致神经递质释放的调节,这有助于其镇痛和精神活性作用 .

生化分析

Biochemical Properties

JWH-398 interacts with cannabinoid receptors CB1 and CB2 . It has a mild selectivity for CB1 with a Ki of 2.3 nM and 2.8 nM at CB2 . The interaction of this compound with these receptors influences various biochemical reactions within the body.

Cellular Effects

The effects of this compound on cells are primarily mediated through its interaction with the CB1 and CB2 receptors . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its action as a full agonist at both the CB1 and CB2 cannabinoid receptors

准备方法

合成路线及反应条件

JWH 398 的合成涉及 1-戊基吲哚与 4-氯萘酰氯反应。反应通常在三乙胺等碱的存在下进行,促进所需产物的形成。 反应在无水条件下进行,以防止与水发生任何副反应 .

工业生产方法

JWH 398 的工业生产遵循类似的合成路线,但规模更大。该工艺涉及使用工业级试剂和溶剂,反应在大型反应器中进行,以生产大量的化合物。 然后使用重结晶或色谱等技术对产物进行纯化,以达到所需的纯度 .

化学反应分析

反应类型

JWH 398 经历各种化学反应,包括:

氧化: JWH 398 可以被氧化形成相应的酮或羧酸。

还原: 还原反应可以将 JWH 398 转化为其相应的醇。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用氢化铝锂或硼氢化钠等还原剂。

取代: 卤化反应通常在受控条件下使用氯或溴等试剂.

主要形成的产物

氧化: 形成酮或羧酸。

还原: 形成醇。

取代: 形成卤代衍生物.

相似化合物的比较

JWH 398 是一个更大的合成大麻素家族的一部分,包括:

JWH 018: 以其高效力及其在合成大麻产品中的广泛使用而闻名。

JWH 073: 结构与 JWH 018 相似,但药理特性略有不同。

JWH 250: 另一种合成大麻素,对大麻素受体具有不同的结合亲和力.

JWH 398 的独特性

JWH 398 由于其特定的化学结构而具有独特性,其中包括 4-氯萘酰基。 这种结构特征有助于其与其他合成大麻素相比,具有不同的结合亲和力和药理作用 .

属性

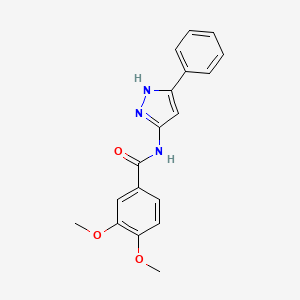

IUPAC Name |

(4-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClNO/c1-2-3-8-15-26-16-21(19-11-6-7-12-23(19)26)24(27)20-13-14-22(25)18-10-5-4-9-17(18)20/h4-7,9-14,16H,2-3,8,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWBHGFOHXVVKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40156131 | |

| Record name | JWH-398 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1292765-18-4 | |

| Record name | (4-Chloro-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1292765-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-398 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1292765184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-398 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-398 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RX0E95S90H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does JWH-398 interact with its target and what are the downstream effects?

A: this compound is a synthetic cannabinoid that acts as a potent agonist at both the central cannabinoid receptor type 1 (CB1) and the peripheral cannabinoid receptor type 2 (CB2) [, ]. While its precise mechanism of action is still under investigation, like other cannabinoid agonists, it's believed to exert its effects by binding to these receptors and modulating downstream signaling pathways. This can lead to a variety of physiological effects, including altered mood, perception, and motor function.

Q2: What is the structural characterization of this compound?

A: * IUPAC name: 1-Pentyl-3-(4-chloro-1-naphthoyl)indole * Molecular Formula: C24H22ClNO* Molecular Weight: 375.89 g/mol* Spectroscopic Data: While specific spectroscopic data isn't extensively discussed in the provided papers, common characterization techniques like NMR (Nuclear Magnetic Resonance) and Mass Spectrometry are routinely employed to confirm the structure of synthetic cannabinoids like this compound [].

Q3: What analytical methods are used to detect this compound?

A: Several analytical methods have been successfully employed to detect and quantify this compound and its metabolites in biological samples, primarily urine. * Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is widely used in forensic toxicology and doping control to identify and quantify this compound metabolites in urine samples [, , ].* Gas Chromatography-Mass Spectrometry (GC-MS): This method is also used for analyzing this compound and other synthetic cannabinoids in seized herbal mixtures [].* Immunoassays: While not as specific as mass spectrometry-based methods, immunoassays offer a rapid and cost-effective screening tool for detecting the presence of this compound and related compounds in urine [].

Q4: Has this compound been found in commercially available products?

A: Yes, this compound has been detected in commercially available herbal mixtures marketed as "incense" or "spice," which are often used as a legal alternative to cannabis []. Importantly, the composition of these mixtures can vary significantly, making it difficult to predict the actual content and posing risks to users who are unaware of the potential dangers.

Q5: What is known about the metabolism of this compound?

A: Research indicates that this compound undergoes extensive metabolism in the body, primarily in the liver. The primary metabolic pathways include hydroxylation of the pentyl chain and N-dealkylation, resulting in various metabolites [, ]. One specific metabolite, this compound N-(5-hydroxypentyl), has been identified and used as a target analyte in urine drug testing for this compound consumption [].

Q6: What are the potential toxicological concerns associated with this compound?

A: While specific toxicological data on this compound is limited, its use has been linked to a range of adverse effects, including acute ischemic strokes, myocardial infarction, and cardiac arrhythmias []. These severe cardiovascular events emphasize the potential dangers associated with consuming synthetic cannabinoids like this compound. Further research is needed to comprehensively evaluate the short-term and long-term toxicological effects of this compound.

Q7: What is the relationship between the structure of this compound and its activity?

A: While dedicated SAR (Structure-Activity Relationship) studies on this compound might be limited in the provided literature, it's important to note that even minor modifications to the core structure of synthetic cannabinoids can significantly alter their binding affinity, potency, and selectivity for cannabinoid receptors []. These structural changes can influence the compound's pharmacological and toxicological profiles.

Q8: Are there any regulations in place regarding this compound?

A: Due to the emergence of this compound and other synthetic cannabinoids in the illicit drug market and their potential for abuse and adverse effects, many countries, including Germany, have implemented legal controls and scheduling of these substances to mitigate their associated risks []. These regulations often involve classifying these compounds as controlled substances, making their production, sale, and possession illegal.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B608201.png)

![[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone](/img/structure/B608209.png)